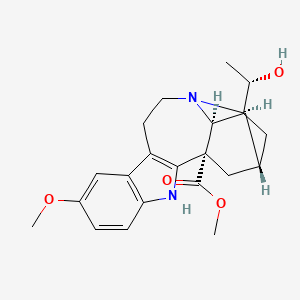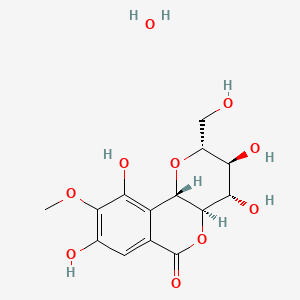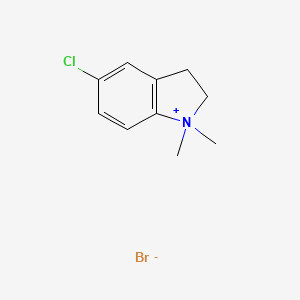
3-Chloropentafluoropropene
Descripción general
Descripción
3-Chloropentafluoropropene is an organic compound with the molecular formula C3ClF5 . It is a colorless gas with a boiling point of approximately 6.1°C at 760 mmHg . This compound is known for its stability and inertness, making it a valuable substance in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloropentafluoropropene can be synthesized through several methods. One common method involves the reaction of perfluoroallyl fluorosulfate with an onium chloride compound . This reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropentafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other substituents.
Addition Reactions: Involving the addition of molecules across the double bond.
Common Reagents and Conditions: Common reagents used in these reactions include halogens, acids, and bases. The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently .
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield different halogenated derivatives, while addition reactions can produce various fluorinated compounds .
Aplicaciones Científicas De Investigación
3-Chloropentafluoropropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Its inert nature makes it useful in biological studies where non-reactive environments are required.
Industry: It is used in the production of fluoropolymers and other high-performance materials.
Mecanismo De Acción
The mechanism by which 3-Chloropentafluoropropene exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are facilitated by the presence of the chlorine and fluorine atoms, which can participate in various chemical pathways .
Comparación Con Compuestos Similares
- 3-Chlorotrifluoropropene
- 3-Chlorotetrafluoropropene
- 3-Chloropentafluorobutene
Comparison: Compared to these similar compounds, 3-Chloropentafluoropropene is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties. For instance, its boiling point and reactivity differ from those of its analogs, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
IUPAC Name |
3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTAKAGEJXIJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073151 | |
| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-47-0 | |
| Record name | 3-Chloro-1,1,2,3,3-pentafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,3,3-Pentafluoro-3-chloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














